molecular formula C16H21N3O3 B2563922 4-tert-butyl-N-(2-carbamoylphenyl)-2-oxopyrrolidine-3-carboxamide CAS No. 2097868-65-8

4-tert-butyl-N-(2-carbamoylphenyl)-2-oxopyrrolidine-3-carboxamide

Cat. No. B2563922
CAS RN: 2097868-65-8
M. Wt: 303.362
InChI Key: WUZPVQZOWWPGMX-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(2-carbamoylphenyl)-2-oxopyrrolidine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly referred to as TBOA, and it is a potent inhibitor of glutamate transporters. In

Scientific Research Applications

NMR Studies of Macromolecular Complexes

Background: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying macromolecular assemblies. However, limited sample solubility and stability can hinder its application to complex systems, especially those formed on membranes.

Application: The tert-butyl (tBu) group, when attached to proteins or complexes, can be observed with high sensitivity in NMR experiments. Researchers have used this strategy to analyze presynaptic complexes involved in neurotransmitter release. By attaching tBu groups to specific cysteines in synaptotagmin-1, complexin-1, and neuronal SNAREs, they obtained sharp and intense tBu resonances. Even large complexes (over 200 kDa) could be studied at low micromolar concentrations. This approach provides insights into biomolecular assemblies with limited stability and solubility .

Drug Design and Optimization

Background: The unique structure of 4-tert-butyl-N-(2-carbamoylphenyl)-2-oxopyrrolidine-3-carboxamide offers opportunities for drug development.

Application: Researchers explore modifications around the carbamoylphenyl moiety to enhance binding affinity, selectivity, and pharmacokinetics. Computational studies and structure-activity relationship (SAR) analyses guide the design of derivatives with improved properties. Potential therapeutic areas include cancer, inflammation, and infection .

properties

IUPAC Name

4-tert-butyl-N-(2-carbamoylphenyl)-2-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-16(2,3)10-8-18-14(21)12(10)15(22)19-11-7-5-4-6-9(11)13(17)20/h4-7,10,12H,8H2,1-3H3,(H2,17,20)(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUZPVQZOWWPGMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CNC(=O)C1C(=O)NC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-butyl-N-(2-carbamoylphenyl)-2-oxopyrrolidine-3-carboxamide

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